1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one
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Overview
Description
1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one, also known as 4-CEC, is a synthetic cathinone that has gained attention in the research community due to its potential applications in medicine and neuroscience. This compound is structurally similar to other cathinones, such as mephedrone and methcathinone, which are known to produce stimulant effects. However, the specific properties of 4-CEC make it a unique compound for research purposes.
Mechanism Of Action
The exact mechanism of action of 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, motivation, and reward systems, which may explain the stimulant effects of this compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one are similar to other cathinones, including increased heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to produce feelings of euphoria, increased energy, and enhanced cognitive function.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one in lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of stimulants on the brain. However, there are also limitations to its use, including the potential for abuse and addiction, as well as the lack of long-term safety data.
Future Directions
There are many potential future directions for research involving 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one. One area of interest is in the development of new therapeutic treatments for depression, anxiety, and pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse and addiction. Finally, studies investigating the long-term safety and efficacy of 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one are needed to determine its potential as a viable treatment option.
Synthesis Methods
The synthesis of 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-piperidinone to form 4-(4-chlorophenyl)-2,5-dimethoxyphenyl-2-piperidin-1-yl-ethanone. This intermediate compound is then reacted with ammonium acetate to form 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one.
Scientific Research Applications
The potential applications of 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one in scientific research are vast. One of the primary areas of interest is in the field of neuroscience, where this compound could be used to study the effects of stimulants on the brain. Additionally, 1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders, as well as in the management of pain.
properties
IUPAC Name |
1-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-piperidin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-9-11(15-16(14(12)18)22-8-7-21-15)13(20)2-1-10-3-5-19-6-4-10/h9-10,19H,1-8,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHHAQLGXZXPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-5-chloro-2,3-ethylenedioxyphenyl)-3-(piperidin-4-yl)propan-1-one |
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